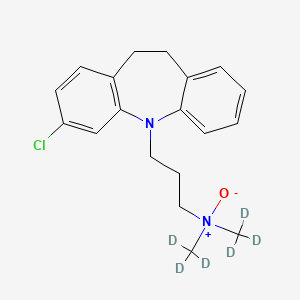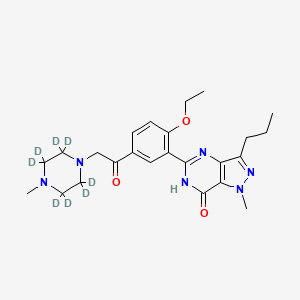![molecular formula C18H19NO4 B563991 (1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one CAS No. 19777-83-4](/img/structure/B563991.png)
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one is a compound belonging to the class of flavonoids, which are polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound, in particular, has garnered attention due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one can be synthesized through various methods, including the condensation of 2’-hydroxyacetophenones with corresponding aldehydes, followed by intramolecular cyclization. This process typically involves the use of catalysts such as palladium (II) and oxidants to facilitate the cyclization and dehydrogenation steps . The reaction conditions often require acidic or basic reflux conditions, which can be harsh and may not be suitable for all substrates .
Industrial Production Methods
In industrial settings, the production of flavinine may involve more scalable and efficient methods. One such method is the use of engineered microorganisms, such as Escherichia coli, to biosynthesize flavinine from precursor molecules. This biotechnological approach can offer higher yields and more environmentally friendly production processes .
Análisis De Reacciones Químicas
Types of Reactions
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form flavones, which are another class of flavonoids.
Reduction: Reduction reactions can convert flavinine into flavanones, which have different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like iodine and catalysts such as palladium (II). The reaction conditions can vary, but they often involve refluxing in acidic or basic media .
Major Products
The major products formed from these reactions include flavones, flavanones, and various substituted derivatives of flavinine .
Aplicaciones Científicas De Investigación
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one has a wide range of scientific research applications:
Mecanismo De Acción
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound can scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Anticancer Activity: This compound targets multiple genes and pathways, including nuclear receptors and kinases, to inhibit cancer cell proliferation and induce apoptosis.
Comparación Con Compuestos Similares
(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one is unique among flavonoids due to its specific chemical structure and properties. Similar compounds include:
Flavanones: These are reduced forms of flavones and have different biological activities compared to flavinine.
Isoflavones: These compounds have a different substitution pattern on the flavonoid backbone and exhibit distinct biological activities.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
19777-83-4 |
|---|---|
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.353 |
InChI |
InChI=1S/C18H19NO4/c1-22-16-6-10-5-13-12-8-15(21)17(23-2)9-18(12,3-4-19-13)11(10)7-14(16)20/h6-9,13,19-20H,3-5H2,1-2H3/t13-,18-/m0/s1 |
Clave InChI |
LVZDPEMKKFJEHH-UGSOOPFHSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC3C4=CC(=O)C(=CC42CCN3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















